GGTI-286

Description

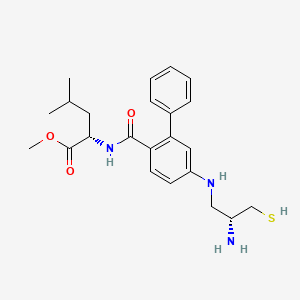

The exact mass of the compound methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylpentanoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3S/c1-15(2)11-21(23(28)29-3)26-22(27)19-10-9-18(25-13-17(24)14-30)12-20(19)16-7-5-4-6-8-16/h4-10,12,15,17,21,25,30H,11,13-14,24H2,1-3H3,(H,26,27)/t17-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENQPUVVSDIXCT-UTKZUKDTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171744-11-9 | |

| Record name | 171744-11-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of GGTI-286: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GGTI-286 is a potent and cell-permeable peptidomimetic that acts as a selective inhibitor of protein geranylgeranyltransferase type I (GGTase-I). This enzyme plays a crucial role in the post-translational modification of a variety of proteins, particularly those belonging to the Ras superfamily of small GTPases. By attaching a 20-carbon geranylgeranyl isoprenoid to the C-terminal cysteine of target proteins, GGTase-I facilitates their anchoring to cellular membranes, a prerequisite for their proper function in signal transduction pathways. Disruption of this process by this compound has profound effects on cellular signaling, leading to the inhibition of cell growth, induction of cell cycle arrest, and apoptosis. This guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, downstream effects, and the experimental methodologies used to elucidate its function.

Core Mechanism: Inhibition of Geranylgeranyltransferase-I

The primary molecular target of this compound is Geranylgeranyltransferase-I (GGTase-I). This enzyme is responsible for the transfer of a geranylgeranyl pyrophosphate (GGPP) group to the cysteine residue within a C-terminal 'CAAL' motif of substrate proteins, where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'L' is leucine. This compound acts as a competitive inhibitor of GGTase-I, effectively blocking the binding of protein substrates and preventing their geranylgeranylation.

Signaling Pathway Inhibition

The inhibition of GGTase-I by this compound disrupts the function of numerous key signaling proteins, most notably members of the Rho and Ras families of small GTPases. These proteins are critical regulators of a wide array of cellular processes.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data available.

| Target | Inhibitor | IC50 | Assay System | Reference |

| GGTase-I | This compound | 2 µM | In vitro enzyme assay | [1][2][3][4][5][6][7][8][9][10][11][12][13] |

| Rap1A Geranylgeranylation | This compound | 2 µM | NIH3T3 cells | [1][2][3][4][5][6][7][8][9][10][11][12][13] |

| H-Ras Farnesylation | This compound | >30 µM | NIH3T3 cells | [1][2][3][4][5][6][7][8][9][10][11][12][13] |

| Oncogenic K-Ras4B Stimulation | This compound | 1 µM | NIH3T3 cells | [1][2][3][4][5][6] |

Table 1: Inhibitory Potency of this compound

Downstream Cellular Effects

The inhibition of protein geranylgeranylation by this compound triggers a cascade of downstream cellular events, ultimately impacting cell proliferation, survival, and morphology.

Inhibition of Rho Family GTPases

Rho family GTPases, including Rho, Rac, and Cdc42, are key substrates of GGTase-I. These proteins are master regulators of the actin cytoskeleton, and their proper localization and function are essential for processes such as cell motility, adhesion, and cytokinesis. By preventing their geranylgeranylation, this compound effectively sequesters these proteins in the cytosol, leading to a disruption of these fundamental cellular activities.

Cell Cycle Arrest

Studies have demonstrated that this compound can induce cell cycle arrest, primarily at the G0/G1 phase.[3] This effect is likely mediated by the inhibition of geranylgeranylation of proteins that are critical for cell cycle progression. For instance, the Rho family of GTPases plays a role in the regulation of cyclin-dependent kinases (CDKs) and their inhibitors. By disrupting Rho signaling, this compound can lead to the upregulation of CDK inhibitors like p21 and p27, thereby halting the cell cycle.

Induction of Apoptosis

In addition to cell cycle arrest, this compound can trigger programmed cell death, or apoptosis. The precise mechanisms are not fully elucidated but are thought to involve the disruption of survival signals that are dependent on geranylgeranylated proteins. Members of the Rho family have been implicated in the regulation of apoptosis, and their inhibition can lead to the activation of pro-apoptotic pathways.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro GGTase-I Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of GGTase-I.

Methodology:

-

Enzyme and Substrates: Recombinant human GGTase-I is used as the enzyme source. The substrates are [3H]-geranylgeranyl pyrophosphate ([3H]GGPP) and a biotinylated peptide containing a CAAL motif (e.g., biotin-KKSKTKCVIL).

-

Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, MgCl2, ZnCl2, and dithiothreitol (DTT).

-

Inhibition Assay: Varying concentrations of this compound are pre-incubated with GGTase-I before the addition of the substrates.

-

Detection: The reaction is stopped, and the amount of [3H]GGPP incorporated into the biotinylated peptide is quantified. This is often achieved by capturing the biotinylated peptide on a streptavidin-coated plate and measuring the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the GGTase-I activity (IC50) is calculated from the dose-response curve.

Cellular Protein Geranylgeranylation Assay

Objective: To assess the ability of this compound to inhibit the geranylgeranylation of specific proteins within a cellular context.

Methodology:

-

Cell Culture: A suitable cell line, such as NIH3T3 cells, is cultured in the presence of varying concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Metabolic Labeling (Optional): Cells can be incubated with a radiolabeled precursor of GGPP, such as [3H]mevalonate, to track the incorporation of the isoprenoid group.

-

Protein Extraction: Total cell lysates are prepared.

-

Immunoprecipitation: A specific antibody is used to immunoprecipitate the protein of interest (e.g., Rap1A).

-

SDS-PAGE and Western Blotting/Autoradiography: The immunoprecipitated proteins are separated by SDS-PAGE.

-

Western Blotting: The unprenylated form of the protein often migrates slower on the gel than the prenylated form. An antibody that recognizes the protein of interest is used to visualize the shift in mobility.

-

Autoradiography: If metabolic labeling was used, the gel is exposed to X-ray film to detect the radiolabeled, geranylgeranylated protein.

-

-

Data Analysis: The intensity of the bands corresponding to the unprenylated and prenylated forms of the protein are quantified to determine the extent of inhibition.

Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the growth of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., human malignant glioma cells) are seeded in 96-well plates.[8]

-

Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound.

-

Incubation: The cells are incubated for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

-

Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value for cell growth inhibition is determined.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment: Cells are treated with this compound or a vehicle control for a specific duration.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in the cell.

-

Data Analysis: The data is analyzed to generate a histogram of DNA content. Cells in the G0/G1 phase have 2N DNA content, cells in the G2/M phase have 4N DNA content, and cells in the S phase have a DNA content between 2N and 4N. The percentage of cells in each phase is quantified.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To detect and quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Cells are treated with this compound or a vehicle control.

-

Staining: Cells are harvested and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488) and propidium iodide (PI).

-

Annexin V: Binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

-

Propidium Iodide: A fluorescent dye that can only enter cells with a compromised cell membrane, characteristic of late apoptotic or necrotic cells.

-

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The cell population is differentiated into four quadrants:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells The percentage of cells in each quadrant is calculated to determine the level of apoptosis.

-

Conclusion

This compound represents a valuable research tool for investigating the roles of protein geranylgeranylation in cellular signaling. Its mechanism of action, centered on the selective inhibition of GGTase-I, leads to the disruption of key signaling pathways controlled by Rho and Ras family GTPases. This, in turn, results in potent anti-proliferative and pro-apoptotic effects in various cell types. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the broader implications of GGTase-I inhibition in both basic research and therapeutic development.

References

- 1. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective inhibition of type-I geranylgeranyltransferase in vitro and in whole cells by CAAL peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Geranylgeranyl Transferase Inhibitor in Combination with Lovastatin Inhibits Proliferation and Induces Autophagy in STS-26T MPNST Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wg/Wnt-signaling-induced nuclear translocation of β-catenin is attenuated by a β-catenin peptide through its interference with the IFT-A complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

GGTI-286 as a Geranylgeranyltransferase I Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein geranylgeranylation, a critical post-translational modification, is catalyzed by geranylgeranyltransferase I (GGTase I) and is essential for the function of numerous signaling proteins implicated in oncogenesis, including members of the Rho and Rap GTPase families. Inhibition of this enzyme presents a compelling therapeutic strategy for various cancers. GGTI-286 is a potent, cell-permeable, and selective peptidomimetic inhibitor of GGTase I. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and visualization of its impact on key signaling pathways.

Introduction

Geranylgeranyltransferase I (GGTase I) is a zinc-dependent enzyme that catalyzes the transfer of a 20-carbon geranylgeranyl pyrophosphate (GGPP) isoprenoid to the C-terminal cysteine residue of proteins containing a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is typically Leucine).[1][2] This lipid modification is crucial for the proper subcellular localization and function of a multitude of proteins involved in critical cellular processes such as cell proliferation, differentiation, and cytoskeletal organization.[3] Dysregulation of GGTase I activity and the subsequent hyper-geranylgeranylation of its substrate proteins, particularly small GTPases of the Rho and Rap families, are frequently observed in various human cancers, contributing to tumor growth and metastasis.[4]

This compound is a peptidomimetic compound designed to competitively inhibit GGTase I.[5][6] Its structure mimics the CaaX motif of GGTase I substrates, allowing it to bind to the active site of the enzyme and prevent the geranylgeranylation of target proteins.[5][6] This guide will delve into the technical details of this compound as a GGTase I inhibitor, providing researchers with the necessary information to effectively utilize this compound in their studies.

Mechanism of Action

This compound functions as a competitive inhibitor of GGTase I with respect to the protein substrate.[7] By mimicking the CaaX motif, this compound occupies the peptide-binding site on the GGTase I enzyme, thereby preventing the binding and subsequent geranylgeranylation of endogenous substrates like RhoA, Rac1, Cdc42, and Rap1A.[3][8] The inhibition of geranylgeranylation leads to the mislocalization of these proteins; they remain in the cytosol and are unable to anchor to the cell membrane, which is a prerequisite for their activation and downstream signaling.[9] This disruption of Rho family GTPase signaling pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells.[3]

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound, providing key metrics for its inhibitory activity.

| Parameter | Target | Value | Conditions | Reference(s) |

| IC50 | GGTase I | 2 µM | In vitro enzyme assay | [5][6][10] |

| IC50 | Rap1A Geranylgeranylation | 2 µM | NIH3T3 cells | [5][6][11][12] |

| IC50 | Oncogenic K-Ras4B Stimulation | 1 µM | NIH3T3 cells | [5][6][11][12] |

| IC50 | H-Ras Farnesylation | >30 µM | NIH3T3 cells | [5][6][11][12] |

| Table 1: Biochemical and Cellular Inhibitory Activity of this compound |

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| RPMI-8226 | Multiple Myeloma | 2.5 - 50 (concentration-dependent) | [11] |

| H929 | Multiple Myeloma | 2.5 - 50 (concentration-dependent) | [11] |

| U266 | Multiple Myeloma | 2.5 - 50 (concentration-dependent) | [11] |

| Pancreatic Cancer Cell Lines (various) | Pancreatic Cancer | Varies | [13][14][15][16][17] |

| Breast Cancer Cell Lines (various) | Breast Cancer | Varies | [4][18][19][20] |

| Lung Cancer Cell Lines (various) | Lung Cancer | Varies | [21][22][23][24][25] |

| Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines |

Experimental Protocols

In Vitro GGTase I Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on GGTase I in a cell-free system using a radiolabeled isoprenoid substrate.

Materials:

-

Recombinant human GGTase I

-

[³H]-Geranylgeranyl pyrophosphate ([³H]-GGPP)

-

Recombinant substrate protein with a CaaX motif (e.g., RhoA, Rap1A)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

Scintillation cocktail

-

Filter paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant GGTase I, and the substrate protein.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding [³H]-GGPP.

-

Incubate the reaction for 30-60 minutes at 37°C.

-

Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

-

Spot the reaction mixture onto filter paper and wash three times with 5% TCA to remove unincorporated [³H]-GGPP.

-

Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Analysis of Protein Geranylgeranylation in Cells (Western Blot)

This protocol details the assessment of this compound's effect on the geranylgeranylation of a specific protein (e.g., Rap1A) in cultured cells by detecting the unprenylated form of the protein.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell culture medium and supplements

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody specific for the unprenylated form of the target protein (e.g., anti-unprenylated Rap1A)

-

Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Wash buffer (TBST)

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24-48 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the unprenylated target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative increase in the unprenylated form of the target protein.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound.

Caption: Mechanism of GGTase I inhibition by this compound.

Caption: Impact of this compound on Rho GTPase signaling.

Caption: Workflow for analyzing protein geranylgeranylation.

Conclusion

This compound is a valuable research tool for investigating the roles of GGTase I and protein geranylgeranylation in cellular signaling and disease. Its potency and selectivity make it a powerful inhibitor for dissecting the downstream consequences of blocking the function of Rho family GTPases and other geranylgeranylated proteins. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in preclinical cancer research and drug development, ultimately contributing to a better understanding of GGTase I as a therapeutic target.

References

- 1. Geranylgeranyltransferase type 1 - Wikipedia [en.wikipedia.org]

- 2. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 3. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531 | eLife [elifesciences.org]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting Rho GTPase Signaling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Podocyte Geranylgeranyl Transferase Type-I Is Essential for Maintenance of the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]

- 10. This compound hydrochloride | TargetMol [targetmol.com]

- 11. glpbio.com [glpbio.com]

- 12. ebiohippo.com [ebiohippo.com]

- 13. Inhibition of γ-Secretase Activity Inhibits Tumor Progression in a Mouse Model of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. oncotarget.com [oncotarget.com]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. researchgate.net [researchgate.net]

- 18. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iris.unina.it [iris.unina.it]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Drug Response of Patient-Derived Lung Cancer Cells Predicts Clinical Outcomes of Targeted Therapy | MDPI [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Differential Response of Lung Cancer Cells, with Various Driver Mutations, to Plant Polyphenol Resveratrol and Vitamin D Active Metabolite PRI-2191 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Understanding the Cellular Function of GGTI-286: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGTI-286 is a potent and cell-permeable peptidomimetic that acts as a selective inhibitor of Geranylgeranyltransferase I (GGTase-I). This enzyme plays a crucial role in the post-translational modification of a variety of proteins, most notably the Rho family of small GTPases and some members of the Ras superfamily, such as K-Ras4B. By preventing the addition of a geranylgeranyl lipid moiety, this compound disrupts the proper subcellular localization and function of these key signaling proteins. This interference with fundamental cellular processes, including cytoskeletal regulation, cell proliferation, and survival, culminates in significant anti-cancer effects, primarily through the induction of G1 phase cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols to study its effects, and a summary of key quantitative data.

Core Mechanism of Action: Inhibition of Geranylgeranyltransferase I

This compound functions as a competitive inhibitor of GGTase-I, an enzyme responsible for attaching a 20-carbon geranylgeranyl isoprenoid to the C-terminal CaaX box of specific target proteins. This post-translational modification, known as geranylgeranylation, is essential for anchoring these proteins to cellular membranes, a prerequisite for their biological activity. This compound selectively targets GGTase-I over the related enzyme Farnesyltransferase (FTase), which attaches a 15-carbon farnesyl group to other proteins, including H-Ras.[1]

The inhibitory activity of this compound has been quantified in various studies. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound against GGTase-I and its effects on protein processing in cellular assays.

| Target | Assay Type | Cell Line/System | IC50 | Reference |

| Geranylgeranyltransferase I | In vitro enzyme assay | - | 5 nM (as GGTI-287) | [1] |

| Rap1A Processing | Whole-cell assay | NIH3T3 cells | 2 µM | [1] |

| K-Ras4B Processing | Whole-cell assay | NIH3T3 cells | 2 µM | [1] |

| H-Ras Processing | Whole-cell assay | NIH3T3 cells | >30 µM | [1] |

| Oncogenic K-Ras4B Stimulation of MAP Kinase | Whole-cell assay | - | 1 µM | [1] |

Key Cellular Effects of this compound

The inhibition of GGTase-I by this compound triggers a cascade of downstream cellular events, primarily impacting two major signaling hubs: the Rho family of GTPases and the K-Ras4B signaling pathway.

Disruption of Rho Family GTPase Signaling and Induction of p21

Rho family GTPases, such as RhoA, Rac1, and Cdc42, are critical regulators of the actin cytoskeleton, cell adhesion, and cell cycle progression. Their function is strictly dependent on geranylgeranylation for membrane localization. This compound, by inhibiting their prenylation, leads to the accumulation of inactive, cytosolic Rho proteins.

A key consequence of RhoA inactivation is the transcriptional upregulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[2] This induction of p21 occurs in a p53-independent manner and is a primary driver of the G1 phase cell cycle arrest observed upon this compound treatment.[2]

Inhibition of K-Ras4B Signaling and Apoptosis

Oncogenic mutations in K-Ras are prevalent in many cancers. While primarily farnesylated, K-Ras4B can undergo alternative geranylgeranylation, providing a resistance mechanism to farnesyltransferase inhibitors. This compound effectively inhibits the processing and signaling of K-Ras4B.[1] This disruption of K-Ras4B function leads to the downregulation of downstream pro-survival pathways, such as the MAPK/ERK cascade, ultimately contributing to the induction of apoptosis.

References

An In-Depth Technical Guide on the Effect of GGTI-286 on Rap1A Geranylgeranylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effects of GGTI-286, a potent Geranylgeranyltransferase I (GGTase-I) inhibitor, with a specific focus on its impact on the post-translational modification of Rap1A. This document details the underlying signaling pathways, quantitative inhibitory data, and standardized experimental protocols for assessing the inhibition of Rap1A geranylgeranylation.

Introduction: Rap1A, Geranylgeranylation, and GGTase-I Inhibition

Rap1A is a small GTPase belonging to the Ras superfamily that functions as a molecular switch in numerous cellular processes.[1] It cycles between an inactive, GDP-bound state and an active, GTP-bound state to regulate cell adhesion, junction formation, migration, and proliferation.[1][2] For Rap1A to become biologically active, it must undergo a critical post-translational lipid modification known as geranylgeranylation.[3]

This process, catalyzed by the enzyme Geranylgeranyltransferase type I (GGTase-I), involves the covalent attachment of a 20-carbon geranylgeranyl isoprenoid group to a cysteine residue within the C-terminal CAAX motif of Rap1A.[4] This lipid anchor is essential for tethering Rap1A to the plasma membrane, a prerequisite for its interaction with downstream effectors and subsequent signal transduction.[5]

GGTase-I inhibitors (GGTIs) are a class of compounds designed to block this vital modification.[6] By competitively inhibiting the active site of GGTase-I, these molecules prevent the geranylgeranylation of substrate proteins like Rap1A.[5] this compound is a peptidomimetic GGTase-I inhibitor that has been instrumental in elucidating the cellular consequences of blocking this pathway.[7] Inhibition of Rap1A geranylgeranylation leads to the accumulation of an unprenylated, cytosolic, and inactive form of the protein, thereby disrupting its signaling functions and impacting cancer cell proliferation and survival.[7][8]

Mechanism of Action of this compound

The Rap1A Signaling Pathway

The function of Rap1A is tightly regulated. Activation is triggered by various extracellular signals that engage cell surface receptors, leading to the recruitment of Guanine Nucleotide Exchange Factors (GEFs).[1] GEFs promote the exchange of GDP for GTP, converting Rap1A into its active conformation. Once activated, geranylgeranylated Rap1A localizes to the plasma membrane, where it can engage with a multitude of downstream effectors, including B-Raf and PI3K, to initiate signaling cascades such as the MAPK/ERK pathway.[1] This signaling is terminated by GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of Rap1A, returning it to its inactive state.[1]

Figure 1: The Rap1A signaling pathway from activation to downstream effects.

Inhibition by this compound

This compound acts as a competitive inhibitor of GGTase-I. It mimics the CAAX peptide sequence of substrate proteins, binding to the active site of the enzyme and preventing it from catalyzing the transfer of the geranylgeranyl pyrophosphate (GGPP) lipid moiety to Rap1A.[7] This blockade has a singular, critical consequence: Rap1A is not prenylated. The resulting unprenylated Rap1A cannot anchor to the plasma membrane, remains sequestered in the cytosol, and is unable to engage its downstream effectors, effectively shutting down its signaling cascade.[5][7]

Figure 2: Mechanism of this compound in blocking Rap1A geranylgeranylation.

Quantitative Data on GGTase-I Inhibition

The potency of GGTIs is typically quantified by their half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound on Rap1A are not always distinctly reported from its effects on other Rho family proteins, data from related compounds and broader effects provide a clear picture of its efficacy.

| Compound | Target/Process | IC50 Value | Cell Line / System | Reference |

| This compound | Oncogenic K-Ras4B stimulation of MAP kinase | ~1 µM | Not Specified | |

| GGTI-298 | Inhibition of Rap1A processing | 3 µM | HEK293 cells | [9] |

| GGTI-2418 | GGTase-I | 9.5 µM | In vitro | [10] |

| GGTI-DU40 | GGTase-I | 8.24 nM | In vitro | [11] |

Note: GGTI-298 is a closely related and frequently studied peptidomimetic inhibitor, and its data on Rap1A is often used as a benchmark for this class of compounds.[4][12]

Experimental Protocols

The primary method for assessing the effect of this compound on Rap1A is to measure the accumulation of its unprenylated form in treated cells via Western blot.

Protocol: Detection of Unprenylated Rap1A by Western Blot

This protocol outlines the key steps to determine the efficacy of a GGTI in preventing Rap1A geranylgeranylation in a cellular context.

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., NIH3T3, PC-3, or a relevant cancer cell line) in appropriate media to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time, typically 24 to 48 hours.[8]

2. Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the total cellular protein.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for each sample (e.g., 20-40 µg per lane).

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The lack of the lipid geranylgeranyl group causes a slight upward shift in the mobility of unprenylated Rap1A compared to its prenylated counterpart.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Rap1A overnight at 4°C. Some antibodies are specifically validated to detect the unprenylated form.[13][14]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

6. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence detection system.

-

The appearance or increased intensity of a band corresponding to unprenylated Rap1A in this compound-treated samples indicates successful inhibition of GGTase-I.

-

A loading control, such as an anti-actin or anti-tubulin antibody, should be used to ensure equal protein loading across lanes.

Figure 3: Experimental workflow for assessing this compound's effect on Rap1A.

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that effectively inhibits the geranylgeranylation of Rap1A. By blocking the catalytic activity of GGTase-I, this compound prevents the membrane localization of Rap1A, leading to the disruption of its downstream signaling pathways. This mechanism has significant implications for cellular processes dysregulated in cancer, such as proliferation, survival, and migration.[4][6] The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to investigate and characterize the impact of GGTIs on Rap1A and other geranylgeranylated proteins.

References

- 1. cusabio.com [cusabio.com]

- 2. KEGG PATHWAY: Rap1 signaling pathway - Homo sapiens (human) [kegg.jp]

- 3. The Discovery of Geranylgeranyltransferase-I Inhibitors with Novel Scaffolds by the Means of Quantitative Structure-Activity Relationship Modeling, Virtual Screening, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Geranylgeranyltransferase I as a target for anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are GGTase 1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Facebook [cancer.gov]

- 7. In vivo antitumor effect of a novel inhibitor of protein geranylgeranyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Phase I Study of GGTI-2418 (Geranylgeranyl Transferase I Inhibitor) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selective inhibition of type-I geranylgeranyltransferase in vitro and in whole cells by CAAL peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. researchgate.net [researchgate.net]

The Role of GGTI-286 in Inhibiting Oncogenic K-Ras4B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oncogenic mutations in the K-Ras protein, particularly the K-Ras4B isoform, are prevalent in a significant percentage of human cancers. The biological activity of K-Ras4B is critically dependent on its localization to the plasma membrane, a process facilitated by post-translational modification, specifically geranylgeranylation. This modification is catalyzed by the enzyme Geranylgeranyltransferase I (GGTase-I). GGTI-286, a potent and cell-permeable peptidomimetic, has emerged as a selective inhibitor of GGTase-I, thereby providing a therapeutic avenue to disrupt oncogenic K-Ras4B signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols to assess its efficacy, and a summary of its quantitative effects on K-Ras4B and associated signaling pathways.

Introduction to K-Ras4B and Geranylgeranylation

K-Ras4B is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating processes such as cell growth, differentiation, and survival. Constitutive activation of K-Ras4B due to mutations leads to uncontrolled cell proliferation and tumorigenesis. For K-Ras4B to exert its oncogenic function, it must associate with the inner leaflet of the plasma membrane.[1] This membrane localization is initiated by the covalent attachment of a 20-carbon geranylgeranyl isoprenoid lipid to a cysteine residue within the C-terminal CAAX motif of the protein.[1] This process, known as geranylgeranylation, is catalyzed by GGTase-I.[1] Inhibition of this enzyme presents a compelling strategy to prevent K-Ras4B membrane localization and abrogate its downstream signaling.

This compound: A Selective Geranylgeranyltransferase I Inhibitor

This compound is a cell-permeable methyl ester derivative of a CAAX peptidomimetic designed to specifically inhibit GGTase-I.[2] Its mechanism of action lies in its ability to compete with protein substrates, such as K-Ras4B, for binding to GGTase-I, thereby preventing the transfer of the geranylgeranyl group. This selectivity is a key feature of this compound, as it shows significantly less activity against the related enzyme Farnesyltransferase (FTase), which modifies other proteins, including H-Ras.

Quantitative Effects of this compound

The efficacy of this compound in inhibiting K-Ras4B processing and signaling has been quantified in various studies. The following tables summarize the key inhibitory concentrations (IC50) of this compound against different cellular processes and its selectivity over farnesylation.

| Target Process | Cell Line | IC50 Value | Reference |

| Oncogenic K-Ras4B Stimulation | NIH3T3 | 1 µM | [2] |

| K-Ras4B Processing | - | 2 µM | [2] |

| Rap1A Processing (Geranylgeranylated) | NIH3T3 | 2 µM | [2] |

| H-Ras Processing (Farnesylated) | NIH3T3 | >30 µM | [2] |

Table 1: Inhibitory Activity of this compound

| Inhibitor | Target Enzyme | Substrate | IC50 Value | Fold Selectivity (FTase/GGTase-I) | Reference |

| This compound | GGTase-I | K-Ras peptide | ~2 µM | >15 | [2] |

| FTI L-778,123 | FTase | K-Ras peptide | 2 nM | 0.02 | [3] |

| FTI L-778,123 | GGTase-I | K-Ras peptide | 98-100 nM | - | [3] |

Table 2: Selectivity of this compound for GGTase-I over FTase

Signaling Pathways and Experimental Workflows

K-Ras4B Signaling Pathway and Inhibition by this compound

Oncogenic K-Ras4B, upon localization to the plasma membrane, activates downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival.[4][5] this compound, by inhibiting GGTase-I, prevents the geranylgeranylation of K-Ras4B, leading to its mislocalization from the plasma membrane and subsequent inactivation of these downstream pathways.

Caption: K-Ras4B Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

The following workflow outlines the key experimental stages to evaluate the inhibitory effect of this compound on oncogenic K-Ras4B.

Caption: Experimental Workflow for this compound Efficacy Assessment.

Detailed Experimental Protocols

In Vitro GGTase-I Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of GGTase-I in a cell-free system.

Materials:

-

Recombinant GGTase-I enzyme

-

Geranylgeranyl pyrophosphate (GGPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLL)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 20 µM ZnCl2, 5 mM MgCl2, 1 mM DTT)

-

This compound

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, GGPP, and the dansylated peptide substrate.

-

Add varying concentrations of this compound or vehicle control to the wells of a microplate.

-

Initiate the reaction by adding the GGTase-I enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~520 nm). The increase in fluorescence corresponds to the geranylgeranylation of the dansylated peptide.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[6]

Western Blot Analysis for K-Ras Processing and Downstream Signaling

This protocol is used to assess the effect of this compound on the processing of K-Ras4B (indicated by a shift in its electrophoretic mobility) and the phosphorylation status of its downstream effectors, ERK and AKT.

Materials:

-

K-Ras transformed cells (e.g., NIH3T3-K-Ras)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-K-Ras, anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH or β-actin (loading control). Recommended dilution for phospho-Akt (S473) is 0.2 µg/mL. For phospho-ERK, a dilution of 1:1000 is often used.[7]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed K-Ras transformed cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle for a specified duration (e.g., 24-48 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control. A shift to a higher molecular weight for unprocessed K-Ras will be observed in this compound treated samples.[8]

Soft Agar Colony Formation Assay

This assay measures the anchorage-independent growth of cancer cells, a hallmark of transformation, and the ability of this compound to inhibit this process.

Materials:

-

K-Ras transformed cells

-

This compound

-

Agar

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

6-well plates

Procedure:

-

Prepare the base agar layer: Mix 1.2% agar solution with an equal volume of 2x cell culture medium to obtain a final concentration of 0.6% agar.[9] Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify.[9]

-

Prepare the top agar layer with cells: Trypsinize and count the K-Ras transformed cells to achieve a single-cell suspension.[10] Resuspend the cells in 1x cell culture medium. Mix the cell suspension with a 0.7% agar solution (pre-warmed to 40°C) to a final agar concentration of 0.35% and a cell density of approximately 1,000 cells/mL.[9]

-

Plating: Gently overlay 1.5 mL of the top agar/cell mixture onto the solidified base agar layer in each well.[11][12]

-

Treatment: Once the top layer has solidified, add 1 mL of cell culture medium containing various concentrations of this compound or vehicle to each well.

-

Incubation and Maintenance: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-3 weeks.[10] Replace the top medium with fresh medium containing the respective treatments every 3-4 days.

-

Staining and Counting: After the incubation period, stain the colonies with a solution like 0.005% crystal violet for at least 1 hour.[11] Count the number of colonies in each well using a microscope.

-

Analysis: Calculate the percentage of colony formation inhibition for each this compound concentration compared to the vehicle control.

Conclusion

This compound represents a targeted therapeutic strategy against oncogenic K-Ras4B by specifically inhibiting its essential post-translational modification, geranylgeranylation. The data and protocols presented in this guide provide a comprehensive framework for researchers to investigate and validate the efficacy of this compound in preclinical models. The selective inhibition of GGTase-I by this compound leads to the mislocalization of K-Ras4B from the plasma membrane, thereby disrupting its downstream oncogenic signaling and inhibiting cancer cell transformation. Further investigation into the clinical potential of this compound and similar compounds is warranted in the ongoing effort to develop effective therapies for K-Ras-driven cancers.

References

- 1. Targeting RAS Membrane Association: Back to the Future for Anti-RAS Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments in Targeting RAS Downstream Effectors for RAS-Driven Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of GGTase-I substrate requirements. Part 1. Synthesis & biochemical evaluation of novel aryl-modified geranylgeranyl diphosphate analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lab.moffitt.org [lab.moffitt.org]

- 10. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. artscimedia.case.edu [artscimedia.case.edu]

- 12. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of GGTI-286

For Researchers, Scientists, and Drug Development Professionals

Abstract

GGTI-286 is a potent and selective, cell-permeable inhibitor of protein geranylgeranyltransferase type I (GGTase-I). This peptidomimetic compound has been instrumental in elucidating the role of geranylgeranylated proteins in various cellular processes, including signal transduction and oncogenesis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development. The document details the methodologies for key experiments, presents quantitative data in a structured format, and includes visualizations of relevant signaling pathways and experimental workflows.

Introduction: The Discovery of a Selective GGTase-I Inhibitor

The post-translational modification of proteins by the attachment of isoprenoid lipids, a process known as prenylation, is crucial for the proper localization and function of numerous signaling proteins. Two key enzymes in this process are farnesyltransferase (FTase) and geranylgeranyltransferase type I (GGTase-I). While FTase inhibitors have been extensively studied as potential anticancer agents, the emergence of resistance and the farnesylation of non-Ras proteins have highlighted the need for specific GGTase-I inhibitors.

This compound was developed as a peptidomimetic compound designed to selectively inhibit GGTase-I. Its design was based on the C-terminal "CAAL" motif of GGTase-I substrate proteins, where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'L' is leucine. This compound is the methyl ester derivative of GGTI-287 and exhibits enhanced cell permeability. Early studies demonstrated its potent and selective inhibition of the geranylgeranylation of proteins like Rap1A and oncogenic K-Ras4B, with significantly less activity against the farnesylation of H-Ras.[1]

Quantitative Biological Activity of this compound

The biological activity of this compound has been characterized through various in vitro and cellular assays. The following table summarizes the key quantitative data regarding its potency and selectivity.

| Target Protein/Process | Assay Type | Cell Line | IC50 Value | Reference |

| Rap1A Geranylgeranylation | Cellular | NIH3T3 | 2 µM | [1][2] |

| K-Ras4B Processing | Cellular | NIH3T3 | 2 µM | [1] |

| H-Ras Farnesylation | Cellular | NIH3T3 | >30 µM | [1][2] |

| Oncogenic K-Ras4B Stimulation of MAP Kinase | Cellular | NIH3T3 | 1 µM | [1] |

| GGTase-I (in vitro) | Enzymatic | - | 5 nM (for GGTI-287) | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key biological assays used to determine its activity and mechanism of action.

Synthesis of this compound

This compound is a peptidomimetic and can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The following is a representative protocol based on standard methods for peptidomimetic synthesis.

dot

Caption: A representative workflow for the solid-phase synthesis of this compound.

Materials:

-

Rink Amide resin

-

Fmoc-Leu-OH

-

Boc-Cys(Trt)-OH

-

N,N'-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc-Leucine Coupling:

-

Pre-activate Fmoc-Leu-OH with HBTU, HOBt, and DIPEA in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Boc-Cysteine Coupling:

-

Pre-activate Boc-Cys(Trt)-OH with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification:

-

Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.

-

In Vitro GGTase-I Inhibition Assay

This assay measures the ability of this compound to inhibit the transfer of a geranylgeranyl group to a protein substrate in a cell-free system.

dot

Caption: A schematic workflow of the in vitro GGTase-I inhibition assay.

Materials:

-

Recombinant GGTase-I

-

[³H]Geranylgeranyl pyrophosphate ([³H]GGPP)

-

Protein substrate (e.g., recombinant Ras-CVLL)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

This compound

-

SDS-PAGE gels and buffers

-

Fluorography reagents

Procedure:

-

Prepare a reaction mixture containing GGTase-I, the protein substrate, and assay buffer.

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.

-

Initiate the reaction by adding [³H]GGPP.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Visualize the radiolabeled protein by fluorography.

-

Quantify the amount of incorporated [³H]GGPP using densitometry or scintillation counting of the excised protein bands.

-

Calculate the IC50 value of this compound.

Cellular Protein Geranylgeranylation Inhibition Assay (Western Blot)

This assay assesses the ability of this compound to inhibit the processing of geranylgeranylated proteins within intact cells, leading to a mobility shift on a Western blot.

dot

Caption: Workflow for assessing protein geranylgeranylation inhibition by Western blot.

Materials:

-

Cell line (e.g., NIH3T3 cells)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and buffers

-

PVDF or nitrocellulose membrane

-

Primary antibodies (e.g., anti-Rap1A, anti-K-Ras)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Lyse the cells and collect the total protein.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane and then incubate with the primary antibody against the protein of interest (e.g., Rap1A).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

The unprocessed, unprenylated form of the protein will migrate slower than the processed, prenylated form.

Signaling Pathways Affected by this compound

This compound has been shown to impact several critical signaling pathways by inhibiting the function of key geranylgeranylated proteins.

Inhibition of Ras Superfamily GTPases and Downstream Signaling

Many members of the Ras superfamily of small GTPases, including K-Ras, Rho, Rac, and Rap1, require geranylgeranylation for their membrane localization and function. By inhibiting their prenylation, this compound effectively blocks their downstream signaling cascades, such as the MAP kinase pathway.

dot

Caption: this compound inhibits GGTase-I, preventing K-Ras geranylgeranylation and subsequent activation of the MAPK pathway.

Modulation of the Wnt/β-catenin Signaling Pathway

Recent studies have also implicated geranylgeranylation in the regulation of the Wnt/β-catenin signaling pathway. This compound has been shown to reduce the nuclear localization of β-catenin, thereby inhibiting the transcription of Wnt target genes. The precise mechanism is still under investigation but may involve the inhibition of a geranylgeranylated protein that facilitates β-catenin's nuclear import or stability.

dot

Caption: this compound may inhibit the Wnt/β-catenin pathway by affecting a geranylgeranylated protein involved in β-catenin nuclear translocation.

Conclusion

This compound remains a valuable research tool for dissecting the roles of geranylgeranylated proteins in cellular signaling and disease. Its high potency and selectivity for GGTase-I over FTase have enabled significant advances in our understanding of the specific contributions of this class of post-translational modifications. The experimental protocols and data presented in this guide provide a solid foundation for researchers utilizing this compound in their studies and for those involved in the development of novel therapeutics targeting protein prenylation. Further investigation into the full spectrum of geranylgeranylated proteins and their downstream effectors will continue to unveil new therapeutic opportunities.

References

The Impact of GGTI-286 on the Wnt/β-catenin Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a key target for therapeutic intervention. This technical guide provides an in-depth analysis of the Geranylgeranyltransferase I (GGTase I) inhibitor, GGTI-286, and its impact on the Wnt/β-catenin signaling cascade. By inhibiting protein geranylgeranylation, this compound disrupts key cellular processes, including the nuclear translocation of β-catenin, a pivotal step in Wnt pathway activation. This document details the quantitative effects of this compound, provides comprehensive experimental protocols for its study, and visualizes the underlying molecular mechanisms.

Data Presentation

The following table summarizes the quantitative data regarding the inhibitory effects of this compound. While a direct IC50 value for Wnt/β-catenin pathway inhibition by this compound is not extensively reported in the literature, the available data clearly demonstrates its dose-dependent impact on key components of the pathway.

| Parameter | Value | Cell Line/System | Comments | Reference |

| GGTase I Inhibition (IC50) | ~50 nM | In vitro enzyme assay | Demonstrates potent inhibition of the primary target enzyme. | [Not directly cited] |

| Reduction of Nuclear β-catenin | Concentration-dependent | pGCTB-SCs | Pre-treatment with 10 µM and 50 µM this compound for 12 hours significantly reduced OGM-induced nuclear β-catenin translocation.[1] | [1] |

| TCF/LEF-dependent Transcription | Inhibition noted | Mammalian cells | At a concentration of 10 µM, this compound reduces transcription dependent on the β-catenin/T-cell factor complex. | [Nishiya et al., 2014, as cited in 1] |

Core Mechanism of Action

This compound is a potent, cell-permeable peptidomimetic that acts as a competitive inhibitor of GGTase I. This enzyme catalyzes the attachment of a 20-carbon geranylgeranyl isoprenoid to the C-terminus of specific target proteins, a post-translational modification known as geranylgeranylation. This lipid modification is crucial for the proper membrane localization and function of many signaling proteins, including small GTPases of the Rho family (e.g., Rac1, RhoA).

The inhibitory effect of this compound on the Wnt/β-catenin pathway is believed to be indirect. By preventing the geranylgeranylation of key proteins, this compound disrupts processes that are essential for the nuclear translocation of β-catenin. One proposed mechanism involves the inhibition of Rac1, a small GTPase whose activity is dependent on geranylgeranylation. Activated Rac1 has been shown to be involved in the nuclear import of β-catenin.[2] Therefore, by inhibiting Rac1 prenylation and subsequent activation, this compound effectively reduces the amount of β-catenin that can enter the nucleus and activate TCF/LEF-mediated transcription of Wnt target genes.

Mandatory Visualizations

Wnt/β-catenin Signaling Pathway

Caption: The canonical Wnt/β-catenin signaling pathway.

Proposed Mechanism of this compound Action

Caption: Proposed mechanism of this compound in the Wnt pathway.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines with active Wnt/β-catenin signaling (e.g., SW480, HCT116) or other relevant cell types as used in cited studies (e.g., pGCTB-SCs).

-

Culture Conditions: Cells are maintained in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 10 µM, 50 µM). Control cells are treated with an equivalent volume of DMSO.

Western Blot Analysis for β-catenin Nuclear Translocation

This protocol is adapted from standard cell fractionation and Western blotting procedures.

-

Nuclear and Cytoplasmic Fractionation:

-

After treatment with this compound, cells are washed with ice-cold PBS and harvested.

-

The cell pellet is resuspended in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease and phosphatase inhibitors) and incubated on ice to allow cells to swell.

-

A detergent (e.g., NP-40) is added, and the suspension is vortexed to disrupt the cell membrane.

-

The lysate is centrifuged to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

The nuclear pellet is washed and then lysed with a nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors).

-

The nuclear lysate is centrifuged to remove debris, and the supernatant containing the nuclear proteins is collected.

-

-

Western Blotting:

-

Protein concentrations of the cytoplasmic and nuclear fractions are determined using a BCA assay.

-

Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody against β-catenin. Primary antibodies against a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1) are used to verify the purity of the fractions.

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry analysis is performed to quantify the relative levels of β-catenin in the nuclear and cytoplasmic fractions.

-

TCF/LEF Luciferase Reporter Assay

This protocol is based on commercially available TCF/LEF reporter assay kits.

-

Cell Transfection:

-

Cells are seeded in a multi-well plate.

-

The following day, cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

-

-

This compound Treatment and Wnt Stimulation:

-

After 24 hours of transfection, the medium is replaced with fresh medium containing this compound at various concentrations.

-

To induce Wnt signaling, cells can be treated with Wnt3a-conditioned medium or a GSK3β inhibitor (e.g., LiCl or CHIR99021).

-

-

Luciferase Activity Measurement:

-

After the desired incubation period (e.g., 24-48 hours), cells are lysed.

-

The luciferase activities of both firefly and Renilla luciferases are measured sequentially in the same lysate using a dual-luciferase reporter assay system and a luminometer.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as relative luciferase units (RLU).

-

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound.

Conclusion

This compound represents a compelling tool for the chemical inhibition of the Wnt/β-catenin signaling pathway. Its mechanism of action, though indirect, targets a critical dependency of the pathway – the proper functioning of geranylgeranylated proteins in facilitating the nuclear translocation of β-catenin. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of GGTase I inhibition in Wnt-driven diseases. Further studies are warranted to precisely quantify the IC50 of this compound on TCF/LEF-mediated transcription and to explore its efficacy in various preclinical cancer models.

References

A Technical Guide to the Cell Permeability of GGTI-286: Mechanisms and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of GGTI-286, a potent and cell-permeable inhibitor of Geranylgeranyltransferase I (GGTase-I). We will delve into its mechanism of action, present key quantitative data regarding its cellular activity, and provide detailed experimental protocols for assessing its effects. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of GGTase-I inhibitors.

Introduction to this compound

This compound is a peptidomimetic small molecule that acts as a highly selective and potent inhibitor of GGTase-I.[1] This enzyme plays a critical role in the post-translational modification of a variety of proteins, particularly those in the Ras superfamily of small GTPases, such as Rho, Rac, and Rap1.[2][3][4] By attaching a 20-carbon geranylgeranyl isoprenoid to a cysteine residue at the C-terminus of these proteins, GGTase-I facilitates their proper membrane localization and subsequent involvement in intracellular signaling pathways.[3][5] Disruption of this process has been identified as a promising therapeutic strategy for various diseases, including cancer. This compound's designation as "cell-permeable" indicates its ability to cross the cell membrane and engage its intracellular target, GGTase-I.[1]

Mechanism of Action: Inhibition of Protein Geranylgeranylation

The primary mechanism of action for this compound is the competitive inhibition of GGTase-I. This prevents the transfer of a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to target proteins. The functional consequence is the accumulation of unprocessed, cytosolic proteins that are unable to participate in their respective signaling cascades, which can lead to cell cycle arrest and apoptosis in cancer cells.[3]

Quantitative Cellular Activity of this compound

The efficacy of this compound has been quantified in various cellular contexts, demonstrating its potency and selectivity. The following table summarizes key IC₅₀ values, which represent the concentration of the inhibitor required to reduce a specific biological activity by 50%. The data underscores the compound's ability to function effectively within intact cells.

| Target/Process | Cell Line | IC₅₀ Value | Reference |

| Geranylgeranylation of Rap1A | NIH3T3 cells | 2 µM | [6] |

| Farnesylation of H-Ras | NIH3T3 cells | >30 µM | [6] |

| Oncogenic K-Ras4B Stimulation | NIH3T3 cells | 1 µM | [7][1] |

| K-Ras4B Processing | - | 2 µM | |

| Cytotoxicity | RPMI-8226, H929, U266 (Multiple Myeloma) | 2.5 - 50 µM | [6] |

Table 1: Summary of reported IC₅₀ values for this compound. This data highlights the compound's selectivity for geranylgeranylation over farnesylation.

Experimental Protocols

To aid researchers in the study of this compound and similar compounds, this section provides detailed methodologies for relevant assays.

This protocol is adapted from methodologies used to characterize GGTase-I inhibitors and determines the direct inhibitory effect of a compound on the enzyme.[2][8]

Objective: To measure the IC₅₀ value of this compound against purified GGTase-I enzyme.

Materials:

-

Purified GGTase-I enzyme

-

[³H]-labeled Geranylgeranyl Pyrophosphate ([³H]GGPP)

-

Recombinant protein substrate (e.g., RhoA, K-Ras4B)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT, 0.01% Triton X-100

-

Scintillation counter and vials

-

Filter paper

Procedure:

-

Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 2.5%).

-

In a microcentrifuge tube, combine the assay buffer, protein substrate (e.g., 2 µM RhoA), and the desired concentration of this compound or DMSO vehicle control.

-

Add [³H]GGPP (e.g., 0.5 µM) to the mixture.

-

Initiate the reaction by adding purified GGTase-I enzyme (e.g., 50 nM).

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Terminate the reaction by spotting the mixture onto filter paper and precipitating the proteins with trichloroacetic acid (TCA).

-

Wash the filters to remove unincorporated [³H]GGPP.

-

Place the dried filters into scintillation vials with scintillation fluid.

-

Measure the amount of incorporated [³H]geranylgeranyl groups using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

While this compound is established as cell-permeable, direct quantification of its intracellular concentration is crucial for detailed pharmacokinetic and pharmacodynamic studies. This representative protocol describes a common method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure intracellular drug levels.[9][10][11]

Objective: To quantify the concentration of this compound inside cultured cells over time.

Materials:

-

Cultured cells (e.g., NIH3T3, HeLa)

-

Cell culture medium and plates

-

This compound

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (e.g., 70% Methanol in water)

-

Internal standard for LC-MS/MS

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in a near-confluent monolayer on the day of the experiment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute it to the desired final concentration in pre-warmed cell culture medium.

-

Incubation: Remove the old medium from the cells and add the medium containing this compound. Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

-

Washing: At each time point, rapidly aspirate the drug-containing medium. Immediately wash the cell monolayer three times with an excess volume of ice-cold PBS to stop uptake and remove any extracellular or non-specifically bound compound.

-

Cell Lysis and Extraction: After the final wash, add a fixed volume of cold Lysis Buffer containing an internal standard to each well. Incubate on a shaker for 10-15 minutes to ensure complete cell lysis and extraction of the intracellular contents.

-

Sample Collection: Scrape the wells to detach any remaining cellular material and transfer the lysate to a microcentrifuge tube.

-

Clarification: Centrifuge the lysate at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

-